2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-bromophenyl)methyl]benzenesulfonamide.
Acylation reaction: The intermediate is then reacted with 3-chloro-4-methoxyaniline in the presence of an acylating agent such as acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include amines.
Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares similar functional groups and has been studied for its antimicrobial and anticancer properties.
3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE:
Uniqueness
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of bromine, chlorine, and methoxy groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O4S/c1-30-21-12-11-18(13-20(21)24)25-22(27)15-26(14-16-7-9-17(23)10-8-16)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUDMTVZJHDFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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